what is 6-Azido-d-lysine
what is 6-Azido-d-lysine
An In-Depth Technical Guide to 6-Azido-d-lysine for Researchers and Drug Development Professionals
Introduction
6-Azido-d-lysine is a chemically modified, unnatural amino acid that serves as a powerful tool in chemical biology and drug development. As an analog of the essential amino acid L-lysine, its D-isoform can be incorporated into proteins and other biological molecules. The key feature of 6-Azido-d-lysine is the presence of an azide (B81097) (-N3) group in place of the epsilon-amino group of lysine (B10760008). This azide moiety is a bioorthogonal chemical handle, meaning it is chemically inert within biological systems but can undergo specific, highly efficient reactions with exogenously supplied partners. This property makes it invaluable for a wide range of applications, including protein labeling, tracking, and the development of targeted therapeutics like antibody-drug conjugates.[1][2][3]
This guide provides a comprehensive overview of 6-Azido-d-lysine, including its chemical properties, key applications, detailed experimental protocols, and the underlying biochemical pathways.
Core Properties of 6-Azido-d-lysine
A clear understanding of the physicochemical properties of 6-Azido-d-lysine is essential for its effective use in experimental design. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C6H12N4O2 |
| Molecular Weight | 172.19 g/mol |
| CAS Number | 1418009-93-4 (free acid), 2098497-01-7 (hydrochloride salt) |
| Appearance | White crystalline powder[4] |
| Purity | ≥98% (HPLC)[4] |
| Storage Conditions | 2-8 °C, dry[4] |
| Synonyms | (R)-2-Amino-6-azidohexanoic acid, N-epsilon-Azido-D-lysine[4] |
Key Applications in Research and Development
The bioorthogonal azide group of 6-Azido-d-lysine enables its use in a variety of powerful techniques, primarily centered around "click chemistry."
Metabolic Labeling
6-Azido-d-lysine can be introduced into cellular systems, where it is incorporated into newly synthesized proteins by the cell's own translational machinery. This process, known as metabolic labeling, effectively installs a chemical handle (the azide group) into proteins, allowing for their subsequent detection and analysis. This technique is particularly useful for monitoring de novo protein synthesis and for identifying specific proteins in complex biological samples.[4]
Click Chemistry: A Bioorthogonal Ligation Tool
The azide group of incorporated 6-Azido-d-lysine can be specifically reacted with molecules containing a complementary alkyne group in a highly efficient and selective reaction known as click chemistry. This allows for the attachment of various probes, such as fluorophores for imaging or biotin (B1667282) for purification and identification. There are two main types of click chemistry reactions used with 6-Azido-d-lysine:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage between the azide and a terminal alkyne.[5][6] However, the copper catalyst can be toxic to living cells, so this method is often used with cell lysates or in fixed cells.[7]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with the azide.[5][6] The absence of a toxic catalyst makes SPAAC ideal for applications in living cells and organisms.[7]
The choice between CuAAC and SPAAC depends on the specific experimental context, with SPAAC being the preferred method for live-cell imaging and in vivo studies.
Proteomics and Drug Development
In proteomics, 6-Azido-d-lysine is used to identify and quantify newly synthesized proteins or to study post-translational modifications.[8][9][10] By incorporating this unnatural amino acid and subsequently using click chemistry to attach an affinity tag like biotin, researchers can isolate and identify labeled proteins using mass spectrometry.[8]
In drug development, 6-Azido-d-lysine is a valuable tool for creating antibody-drug conjugates (ADCs). By incorporating the amino acid into a specific site on an antibody, a potent cytotoxic drug can be attached via click chemistry. This site-specific conjugation ensures a homogenous product with a defined drug-to-antibody ratio, which is a significant advantage over traditional, non-specific conjugation methods.[1]
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with 6-Azido-d-lysine and Detection via SPAAC
This protocol details a method for metabolically labeling the peptidoglycan of bacteria with 6-Azido-d-lysine and subsequently detecting the labeled bacteria using a fluorescent probe via strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
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6-Azido-d-lysine hydrochloride[6]
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Phosphate-buffered saline (PBS)
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DBCO-sulfo-Cy5 (or other strained alkyne-fluorophore conjugate)[5]
-
Centrifuge
Procedure:
-
Metabolic Labeling:
-
Prepare a 1 M stock solution of 6-Azido-d-lysine hydrochloride in sterile water.
-
In a sterile microcentrifuge tube, add 1 µL of the 1 M 6-Azido-d-lysine stock solution to 1 mL of the bacterial culture medium to achieve a final concentration of 1 mM.[5][6]
-
Inoculate the medium with the bacteria and incubate for 1 hour under appropriate growth conditions.[5][6]
-
-
Cell Harvesting and Washing:
-
Click Chemistry Reaction (SPAAC):
-
Final Washing and Analysis:
Visualizing Experimental Workflows
Metabolic Labeling and SPAAC Detection Workflow
Caption: Workflow for metabolic labeling of bacteria and SPAAC detection.
General Proteomic Analysis Workflow using 6-Azido-d-lysine
Caption: Workflow for proteomic analysis using 6-Azido-d-lysine.
Synthesis of 6-Azido-d-lysine
While commercially available, understanding the synthesis of 6-Azido-d-lysine can be valuable for specialized applications. The synthesis typically involves the protection of the amino and carboxyl groups of D-lysine, followed by the conversion of the epsilon-amino group to an azide, and subsequent deprotection. One common strategy employs orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) for the alpha-amino group and a copper complex to facilitate the specific modification of the epsilon-amino group.[2] The epsilon-amino group is then converted to an azide via a diazo transfer reaction.[11] The final step involves the removal of the protecting groups to yield the desired product.
Conclusion
6-Azido-d-lysine is a versatile and powerful tool for chemical biologists, researchers, and drug development professionals. Its ability to be incorporated into proteins and subsequently modified via highly specific and efficient click chemistry reactions opens up a wide array of applications, from fundamental studies of protein synthesis and function to the development of next-generation targeted therapeutics.[2][3][12] The protocols and workflows described in this guide provide a solid foundation for the successful implementation of 6-Azido-d-lysine in a variety of research and development settings.
References
- 1. 6-Azido-L-lysine HCl [baseclick.eu]
- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Azido-D-lysine HCl [baseclick.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chemical proteomics approach for global mapping of functional lysines on cell surface of living cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 12. Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
